1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Amidation and esterification: The carboxamide group can participate in reactions to form esters or other amides.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with similar compounds such as:
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzopyrrole derivatives: These compounds also have a fused ring structure and exhibit various pharmacological properties.
Flavone derivatives: These compounds have similar functional groups and are studied for their biological activities.
Properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-29-16-10-6-5-9-15(16)23-20(27)17-18(26)14-11-22-25(19(14)24-21(17)28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGCIZUNDNPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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